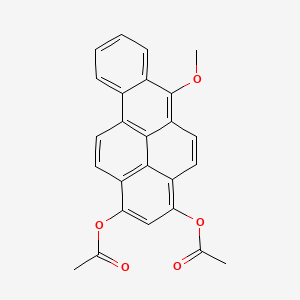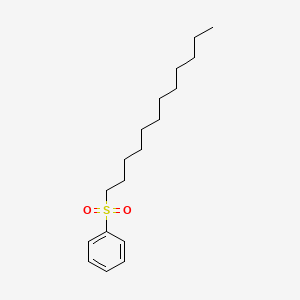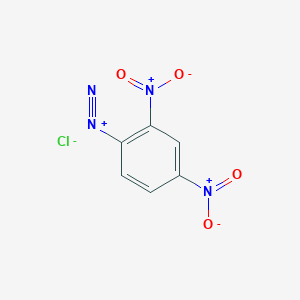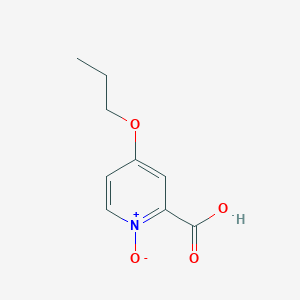
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine is an organic compound with the molecular formula C₉H₁₂NO₂P It is a member of the dioxaphospholane family, characterized by a phosphorus atom bonded to an oxygen and nitrogen atom within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine can be synthesized through the reaction of N-methylaniline with 2-chloro-1,3,2-dioxaphospholane . The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction is as follows: [ \text{N-methylaniline} + \text{2-chloro-1,3,2-dioxaphospholane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-oxide, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: Similar structure but with two methyl groups instead of one methyl and one phenyl group.
2-Chloro-1,3,2-dioxaphospholane: A precursor in the synthesis of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine.
Uniqueness
This compound is unique due to its specific combination of a methyl and phenyl group attached to the dioxaphospholane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
72624-52-3 |
|---|---|
Molekularformel |
C9H12NO2P |
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C9H12NO2P/c1-10(13-11-7-8-12-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
RSMHZACGGUZKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)P2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


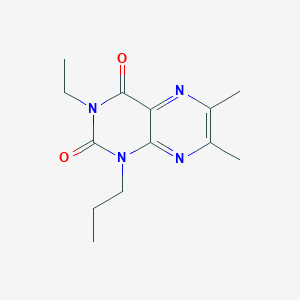
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)

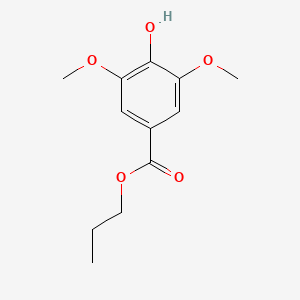

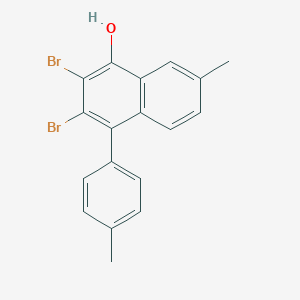
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)


